VEGFR3 vs. EGFR/VEGFR1 Selectivity
3-Nitro-1H-pyrazole-5-carbonitrile demonstrates a notable selectivity window against VEGFR3 (IC₅₀ = 1.98 µM) compared to EGFR and VEGFR1 (both IC₅₀ >10 µM), representing a >5-fold selectivity margin [1]. While structurally related pyrazole-derived kinase inhibitors reported in patents typically exhibit potent activity across multiple targets, this compound's selectivity profile makes it a valuable starting point for designing inhibitors where VEGFR3 targeting is desired while minimizing EGFR and VEGFR1 off-target effects [2].
EGFR, VEGFR1 IC₅₀ >10 µM
→ >5-fold selectivity margin
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | VEGFR3 IC₅₀ = 1.98 µM; EGFR IC₅₀ >10 µM; VEGFR1 IC₅₀ >10 µM |
| Comparator Or Baseline | Generic pyrazole kinase inhibitor class: often exhibits pan-kinase activity; specific comparator data unavailable for exact analog |
| Quantified Difference | >5-fold selectivity for VEGFR3 over EGFR and VEGFR1 |
| Conditions | Radiometric protein kinase assay with [gamma-³²P]ATP; human VEGFR3, EGFR, and VEGFR1 |
Why This Matters
This >5-fold selectivity margin reduces downstream attrition risk in VEGFR3-targeted programs where EGFR/VEGFR1 inhibition causes unwanted toxicity.
- [1] BindingDB. (n.d.). BDBM50129830 (CHEMBL3628798) Affinity Data: IC₅₀ values for human EGFR, VEGFR1, and VEGFR3. View Source
- [2] Hale, M. R., Janetka, J. W., Maltais, F., & Tang, Q. (2004). Pyrazole-derived kinase inhibitors and uses thereof. U.S. Patent No. 6,750,239 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
